An In-Depth Technical Guide to 4-(Bromomethyl)piperidine Hydrochloride: A Key Building Block in Modern Drug Discovery
An In-Depth Technical Guide to 4-(Bromomethyl)piperidine Hydrochloride: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Piperidine Scaffold
The piperidine ring is a ubiquitous and highly valued scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs.[1] Its prevalence stems from its ability to impart favorable physicochemical properties to a molecule, such as improved solubility and metabolic stability, and to serve as a versatile anchor for introducing diverse functional groups. Within the vast chemical space of piperidine derivatives, 4-(Bromomethyl)piperidine hydrochloride (CAS No. 1159825-22-5) has emerged as a critical building block for the synthesis of complex molecular architectures in the pursuit of novel therapeutics.
This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of 4-(Bromomethyl)piperidine hydrochloride, from its fundamental properties and synthesis to its applications and safe handling. As Senior Application Scientists, our goal is to not only present protocols but to also provide the underlying scientific rationale to empower researchers in their experimental design and execution.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis and for ensuring laboratory safety. The key properties of 4-(Bromomethyl)piperidine hydrochloride are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1159825-22-5 | |
| Molecular Formula | C₆H₁₃BrClN | |
| Molecular Weight | 214.53 g/mol | |
| Appearance | White to off-white solid | |
| Storage Temperature | 2-8°C under an inert atmosphere |
Synthesis of 4-(Bromomethyl)piperidine Hydrochloride: A Multi-Step Approach
The synthesis of 4-(Bromomethyl)piperidine hydrochloride is a multi-step process that requires careful execution and control of reaction conditions. The following protocol is a well-established and reliable method, starting from commercially available precursors.
Step 1: Reduction of Ethyl Piperidine-4-carboxylate to 4-(Hydroxymethyl)piperidine
The initial step involves the reduction of the ester functionality of ethyl piperidine-4-carboxylate to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent well-suited for this transformation.
Experimental Protocol:
-
Suspend lithium aluminum hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of ethyl piperidine-4-carboxylate (1 equivalent) in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while maintaining cooling in an ice bath.
-
Filter the resulting precipitate and wash it thoroughly with THF.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield 4-(hydroxymethyl)piperidine as a crude product, which can be used in the next step without further purification.
Causality of Experimental Choices: The use of anhydrous THF is crucial as LiAlH₄ reacts violently with water. The slow addition of the ester at 0°C helps to control the exothermic reaction. The specific quenching procedure (Fieser workup) is designed to safely neutralize the excess LiAlH₄ and produce a granular precipitate that is easily filterable.
Step 2: N-Boc Protection of 4-(Hydroxymethyl)piperidine
To prevent side reactions at the piperidine nitrogen in the subsequent bromination step, it is protected with a tert-butyloxycarbonyl (Boc) group.
Experimental Protocol:
-
Dissolve the crude 4-(hydroxymethyl)piperidine from the previous step in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) and a base such as triethylamine (1.2 equivalents) or sodium bicarbonate.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Perform an aqueous workup to remove the base and any water-soluble byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.
Causality of Experimental Choices: The Boc group is a widely used protecting group for amines due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[2] The choice of base depends on the specific reaction conditions and the scale of the reaction.
Step 3: Bromination of N-Boc-4-(hydroxymethyl)piperidine
The hydroxyl group of the N-Boc protected intermediate is then converted to a bromide, a good leaving group for subsequent nucleophilic substitution reactions.
Experimental Protocol:
-
Dissolve tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate in an anhydrous solvent such as DCM or diethyl ether under an inert atmosphere.
-
Cool the solution to 0°C.
-
Add a brominating agent such as phosphorus tribromide (PBr₃) (0.4 equivalents) or triphenylphosphine (1.2 equivalents) and carbon tetrabromide (1.2 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield tert-butyl 4-(bromomethyl)piperidine-1-carboxylate.
Causality of Experimental Choices: The Appel reaction (using PPh₃ and CBr₄) is a mild and effective method for converting primary alcohols to alkyl bromides, often proceeding with high yields and minimal side products. PBr₃ is also a common and effective brominating agent for this transformation.
Step 4: Deprotection and Hydrochloride Salt Formation
The final step involves the removal of the N-Boc protecting group and the formation of the hydrochloride salt.
Experimental Protocol:
-
Dissolve tert-butyl 4-(bromomethyl)piperidine-1-carboxylate in a suitable solvent such as methanol, diethyl ether, or dioxane.
-
Add a solution of hydrochloric acid (typically 2-4 M in a suitable solvent like dioxane or diethyl ether) in excess.
-
Stir the reaction mixture at room temperature. The deprotection is usually rapid and the hydrochloride salt often precipitates out of the solution.
-
Collect the solid product by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum to obtain 4-(Bromomethyl)piperidine hydrochloride.
Causality of Experimental Choices: The Boc group is readily cleaved under acidic conditions.[2] The use of a pre-made solution of HCl in an organic solvent ensures anhydrous conditions, which is often desirable for the isolation of a clean hydrochloride salt. The precipitation of the product drives the reaction to completion and provides a simple method of purification.
Synthesis Workflow Diagram
Caption: A streamlined workflow for the synthesis of 4-(Bromomethyl)piperidine hydrochloride.
Applications in Drug Discovery and Medicinal Chemistry
4-(Bromomethyl)piperidine hydrochloride serves as a versatile electrophilic building block in medicinal chemistry. The bromomethyl group is a reactive handle that allows for the facile introduction of the piperidine moiety into a wide range of molecular scaffolds through nucleophilic substitution reactions. This is particularly valuable in the synthesis of compounds targeting various biological pathways.
Logical Relationship Diagram: Role in Drug Discovery
Caption: The central role of 4-(Bromomethyl)piperidine hydrochloride in accessing diverse therapeutic targets.
While specific drugs directly synthesized from this exact starting material are not always explicitly detailed in publicly available literature, numerous patents describe the use of closely related 4-substituted piperidines in the synthesis of compounds for a variety of therapeutic indications.[1] The piperidine moiety introduced via this reagent can serve several purposes in a drug candidate, including:
-
Modulating Lipophilicity and Solubility: The piperidine ring can enhance the aqueous solubility of a compound compared to a more lipophilic carbocyclic analogue, which is often beneficial for pharmacokinetic properties.
-
Orienting Functional Groups: The rigid chair-like conformation of the piperidine ring can position other functional groups in a specific spatial orientation for optimal interaction with a biological target.
-
Engaging in Key Binding Interactions: The nitrogen atom of the piperidine ring can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, forming crucial interactions with the active site of a protein.
Analytical Characterization
The identity and purity of 4-(Bromomethyl)piperidine hydrochloride should be confirmed by a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, typically in the range of 1.5-3.5 ppm. The methylene protons of the bromomethyl group (CH₂Br) would appear as a downfield signal, likely a doublet, due to the electron-withdrawing effect of the bromine atom. The N-H proton of the hydrochloride salt may appear as a broad signal.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the piperidine ring and the bromomethyl group. The carbon attached to the bromine will be shifted downfield.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic C-H stretching vibrations for the aliphatic piperidine ring. The presence of the hydrochloride salt will be indicated by a broad absorption band in the region of 2400-3000 cm⁻¹, corresponding to the N⁺-H stretching vibration. A C-Br stretching vibration is expected in the fingerprint region, typically around 500-600 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. Due to the presence of bromine, the mass spectrum will show a characteristic isotopic pattern for the molecular ion peak (M⁺) and fragment ions containing bromine, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
Safety, Handling, and Storage
As a reactive alkylating agent and a hydrochloride salt, 4-(Bromomethyl)piperidine hydrochloride must be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.[3]
-
Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. In case of contact, immediately flush the affected area with copious amounts of water.[4]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[5] The recommended storage temperature is 2-8°C under an inert atmosphere.[5]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
4-(Bromomethyl)piperidine hydrochloride is a valuable and versatile building block in the arsenal of the modern medicinal chemist. Its strategic utility lies in its ability to introduce the privileged piperidine scaffold into a wide array of molecules, enabling the exploration of vast chemical space in the quest for new and improved therapeutics. A thorough understanding of its synthesis, reactivity, and safe handling, as outlined in this guide, is essential for its effective and responsible use in the laboratory. By providing both practical protocols and the underlying scientific principles, we aim to empower researchers to confidently and creatively employ this key intermediate in their drug discovery endeavors.
References
- Google Patents. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
-
Sciencemadness.org. Theoretical Synthesis of 4-Piperidone/Piperidine. [Link]
-
PubMed Central (PMC). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
ResearchGate. Molecular structure and vibrational spectra of piperidine and 4-methylpiperidine by density functional theory and ab initio Hartree–Fock calculations. [Link]
-
PubChem. Process for preparing bupropion hydrochloride - Patent US-7737302-B2. [Link]
-
MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]
- Google Patents. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.
-
White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]
-
Wikipedia. Piperidine. [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
PubMed. An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters. [Link]
-
ResearchGate. Mass spectrometry of halogen-containing organic compounds. [Link]
- Google Patents. CN104402800A - Preparation method for trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine.
-
PubMed. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. [Link]
-
University of California, Santa Cruz. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]
-
PubMed Central (PMC). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
-
National Center for Biotechnology Information (NCBI). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]
-
PubMed Central (PMC). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]
-
SciELO. fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. [Link]
-
White Rose Research Online. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]
-
Journal of the American Chemical Society. Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. [Link]
-
Environmental Health & Safety, University of Washington. Safe Handling and Storage of Chemicals. [Link]
-
Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]
-
ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. [Link]
- Google Patents. US20020038031A1 - New 4 - substituted piperidines.
-
Organic Letters. Deuterated Cyclopropanation of Alkenes by Iron Catalysis. [Link]
- Google Patents.
Sources
- 1. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 4. artsci.usu.edu [artsci.usu.edu]
- 5. 4-Piperidinemethanol synthesis - chemicalbook [chemicalbook.com]
